molecular formula C26H33NO2 B11500234 1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester

1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester

Cat. No.: B11500234
M. Wt: 391.5 g/mol
InChI Key: BZMZWKSKBOURSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentane ring, a phenyl group, and a piperidine moiety. Its molecular formula is C23H29NO2, and it is known for its potential use in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester typically involves multiple steps. One common method includes the esterification of 1-Phenylcyclopentanecarboxylic acid with 1-phenyl-3-(piperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopentanone derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenyl and cyclopentane groups may contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopentanecarboxylic acid: This compound shares the cyclopentane and phenyl groups but lacks the piperidine moiety.

    1-Phenyl-3-(piperidin-1-yl)propanol: Similar in structure but contains an alcohol group instead of an ester.

Uniqueness

1-Phenylcyclopentanecarboxylic acid, 1-phenyl-3-(piperidin-1-yl)propyl ester is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the piperidine and ester groups allows for versatile reactivity and potential therapeutic applications .

Properties

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

(1-phenyl-3-piperidin-1-ylpropyl) 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C26H33NO2/c28-25(26(17-8-9-18-26)23-14-6-2-7-15-23)29-24(22-12-4-1-5-13-22)16-21-27-19-10-3-11-20-27/h1-2,4-7,12-15,24H,3,8-11,16-21H2

InChI Key

BZMZWKSKBOURSX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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